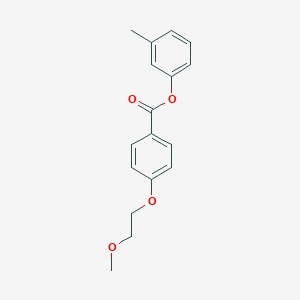

3-Methylphenyl 4-(2-methoxyethoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylphenyl 4-(2-methoxyethoxy)benzoate, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of indazole-based synthetic cannabinoids and is structurally similar to other popular synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA.

Mécanisme D'action

3-Methylphenyl 4-(2-methoxyethoxy)benzoate acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of physiological and biochemical effects. The activation of the CB1 receptor is responsible for the psychoactive effects of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate, while the activation of the CB2 receptor is responsible for its anti-inflammatory and analgesic effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate are similar to those of other synthetic cannabinoids. It produces a range of psychoactive effects such as euphoria, relaxation, and altered perception of time and space. It also produces physical effects such as increased heart rate, blood pressure, and body temperature. Long-term use of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate can lead to addiction, withdrawal symptoms, and other adverse health effects.

Avantages Et Limitations Des Expériences En Laboratoire

3-Methylphenyl 4-(2-methoxyethoxy)benzoate has several advantages for lab experiments. It is readily available and can be easily synthesized in large quantities. It has potent psychoactive effects, making it an ideal candidate for studying the effects of synthetic cannabinoids on the human body. However, the use of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate in lab experiments is limited by its potential for abuse and its adverse health effects. Researchers must take precautions to ensure the safety of themselves and their subjects when working with 3-Methylphenyl 4-(2-methoxyethoxy)benzoate.

Orientations Futures

There are several future directions for research on 3-Methylphenyl 4-(2-methoxyethoxy)benzoate. One area of interest is its potential as a therapeutic agent for various diseases. Studies have shown that synthetic cannabinoids can be effective in treating conditions such as chronic pain, epilepsy, and multiple sclerosis. Another area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Research in this area could lead to the discovery of new drugs that can be used to treat a range of diseases.

Méthodes De Synthèse

The synthesis of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate involves the reaction of 3-methylphenylboronic acid with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 3-Methylphenyl 4-(2-methoxyethoxy)benzoate.

Applications De Recherche Scientifique

3-Methylphenyl 4-(2-methoxyethoxy)benzoate has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been used in animal models to study its effects on the endocannabinoid system and its potential as a therapeutic agent for various diseases. 3-Methylphenyl 4-(2-methoxyethoxy)benzoate has also been used in forensic toxicology to detect its presence in biological samples and to determine its role in drug-related deaths.

Propriétés

Nom du produit |

3-Methylphenyl 4-(2-methoxyethoxy)benzoate |

|---|---|

Formule moléculaire |

C17H18O4 |

Poids moléculaire |

286.32 g/mol |

Nom IUPAC |

(3-methylphenyl) 4-(2-methoxyethoxy)benzoate |

InChI |

InChI=1S/C17H18O4/c1-13-4-3-5-16(12-13)21-17(18)14-6-8-15(9-7-14)20-11-10-19-2/h3-9,12H,10-11H2,1-2H3 |

Clé InChI |

WCXVISUOSBWZFT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OCCOC |

SMILES canonique |

CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OCCOC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267553.png)

![3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267556.png)

![2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267557.png)

![4-[(anilinocarbonyl)amino]-N-butylbenzamide](/img/structure/B267561.png)

![4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B267567.png)

![N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide](/img/structure/B267570.png)

![3-[(anilinocarbonyl)amino]-N-butylbenzamide](/img/structure/B267571.png)

![N-{3-[(anilinocarbonyl)amino]phenyl}butanamide](/img/structure/B267572.png)

![3-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B267573.png)

![N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide](/img/structure/B267574.png)

![4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267575.png)

![N-{3-[(anilinocarbonyl)amino]phenyl}propanamide](/img/structure/B267576.png)

![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B267578.png)

![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B267583.png)